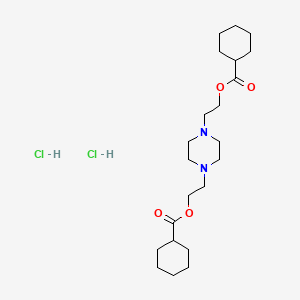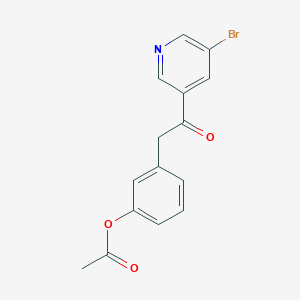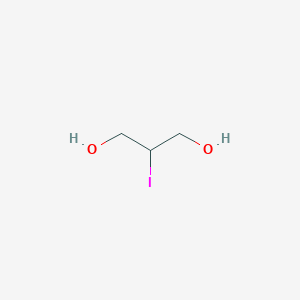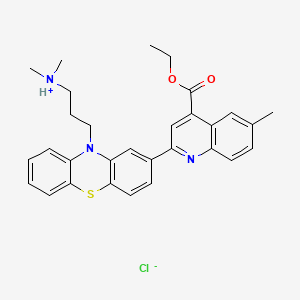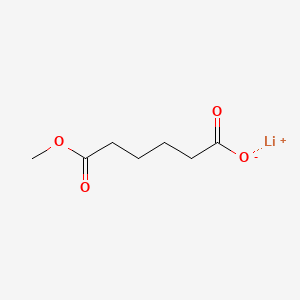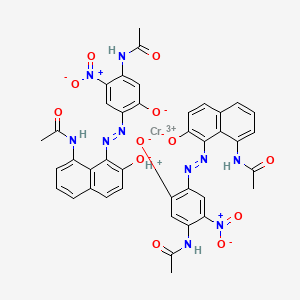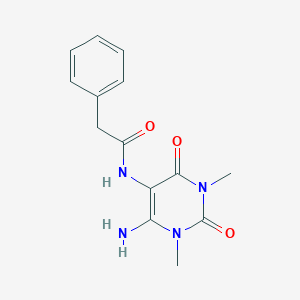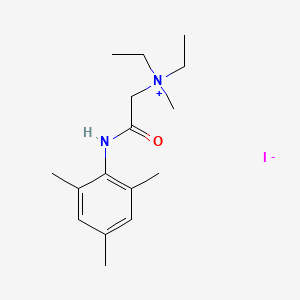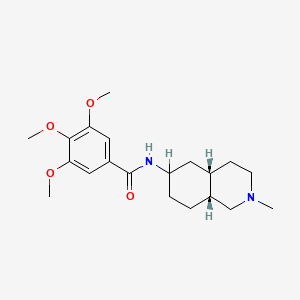
cis-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline: is a complex organic compound that features a decahydroisoquinoline core with a 3,4,5-trimethoxybenzamido substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Decahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the 3,4,5-Trimethoxybenzamido Group: This step involves the acylation of the decahydroisoquinoline core with 3,4,5-trimethoxybenzoic acid or its derivatives, using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the acylation step.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of cis-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4,5-trimethoxybenzamido group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division. This makes the compound a potential anti-cancer agent.
類似化合物との比較
- Methyl 3,4,5-trimethoxybenzoate
- 1,2-Dihydro-2,2,4-trimethylquinoline derivatives
Uniqueness: cis-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline is unique due to its combination of a decahydroisoquinoline core and a 3,4,5-trimethoxybenzamido group. This combination imparts unique biological activities and chemical reactivity that are not observed in the individual components or other similar compounds.
特性
CAS番号 |
57464-32-1 |
|---|---|
分子式 |
C20H30N2O4 |
分子量 |
362.5 g/mol |
IUPAC名 |
N-[(4aS,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H30N2O4/c1-22-8-7-13-9-16(6-5-14(13)12-22)21-20(23)15-10-17(24-2)19(26-4)18(11-15)25-3/h10-11,13-14,16H,5-9,12H2,1-4H3,(H,21,23)/t13-,14-,16?/m0/s1 |
InChIキー |
USMZVKWEMSJKCG-ADTLFGHVSA-N |
異性体SMILES |
CN1CC[C@H]2CC(CC[C@H]2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CN1CCC2CC(CCC2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



